molecular formula C13H19NO2 B11765151 Benzyl 2-amino-2-ethylbutanoate

Benzyl 2-amino-2-ethylbutanoate

Cat. No.: B11765151
M. Wt: 221.29 g/mol
InChI Key: GIJYKAVLFZNTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-amino-2-ethylbutanoate is an organic compound that belongs to the class of esters and primary amines It is characterized by the presence of a benzyl group attached to a 2-amino-2-ethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-ethylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Another method involves the use of benzyl chloride and 2-amino-2-ethylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group of the 2-amino-2-ethylbutanoic acid attacks the benzyl chloride, resulting in the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: 2-amino-2-ethylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzyl 2-amino-2-ethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-2-methylpropanoate
  • Benzyl 2-amino-2-phenylbutanoate
  • Benzyl 2-amino-2-hydroxybutanoate

Uniqueness

Benzyl 2-amino-2-ethylbutanoate is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 2-amino-2-ethylbutanoate

InChI

InChI=1S/C13H19NO2/c1-3-13(14,4-2)12(15)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3

InChI Key

GIJYKAVLFZNTFE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.